2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h2-11H,1,12,15H2,(H2,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSZDFCQKNZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of aldehyde derivatives, malononitrile, and thiophenol under solvent-free conditions using a magnetically recoverable catalyst . This method is advantageous due to its simplicity and the ease of catalyst recovery.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent thermally activated delayed fluorescence properties.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including as a precursor for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active site residues, while the benzyloxy group can participate in hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting biological pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The allylthio group in the target compound offers greater conformational flexibility compared to rigid aromatic thioethers (e.g., benzylthio in ). This may enhance binding kinetics to dynamic protein targets like adenosine receptors .
- Synthetic Accessibility : High-yield syntheses (>80%) are achieved for derivatives with imidazolylmethylthio or thiazolylmethylthio groups via nucleophilic substitution in THF/EtOH , whereas allylthio derivatives may require optimized conditions due to allyl group reactivity.
Adenosine Receptor Affinity
Insights :
- The thiazole ring in capadenoson enhances A₃ AR affinity via H-bonding interactions with His251 in the receptor’s binding pocket , a feature absent in the target compound.
- Trifluoromethyl groups (e.g., in compound 23 ) improve receptor selectivity by stabilizing hydrophobic interactions. The benzyloxy group in the target compound may mimic this effect but lacks the electronic influence of CF₃.
Stability and Metabolic Profile
- Allylthio vs.
- Benzyloxy Group: The benzyloxy moiety is susceptible to cytochrome P450-mediated O-dealkylation, a common metabolic pathway that may generate phenolic metabolites .
Biological Activity
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile is a complex organic compound known for its diverse biological activities. This compound belongs to the class of pyridine derivatives and is characterized by various functional groups that contribute to its potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Allylthio group : Contributes to the reactivity and biological interactions.
- Amino group : Essential for forming hydrogen bonds with biological targets.
- Benzyloxyphenyl group : Enhances lipophilicity, facilitating membrane permeability.
- Dicarbonitrile groups : Implicated in various biological activities.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The functional groups allow binding to enzymes or receptors, modulating their activities. For instance:
- The amino and cyano groups can form hydrogen bonds with active site residues.
- The benzyloxy group may participate in hydrophobic interactions, influencing enzyme conformation and activity.
Antioxidant Activity
Recent studies have shown that compounds with similar structures exhibit significant antioxidant properties. For example, a related pyridine derivative demonstrated a high inhibition percentage against free radicals, indicating potential for developing antioxidant therapies .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to therapeutic effects in neurodegenerative diseases.
- Carbonic Anhydrases (hCA I and II) : These enzymes are targets for the treatment of glaucoma and other conditions. The compound showed promising inhibition values, indicating strong potential as a therapeutic agent .
Case Studies
- Antiproliferative Activity : In a study evaluating antiproliferative effects against cancer cell lines (breast, colon, lung), compounds similar to this compound exhibited significant activity. The highest activity was noted in derivatives with specific substitutions that enhanced their efficacy against cancer cells .
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of pyridine derivatives against various bacterial strains. Compounds demonstrated effective minimum inhibitory concentrations (MICs) against Escherichia coli and Salmonella typhi, suggesting potential applications in treating infections .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile, and how are critical reaction parameters controlled?
- Methodological Answer: The compound can be synthesized via a one-pot multicomponent reaction. A typical procedure involves condensing 4-(benzyloxy)benzaldehyde with malononitrile and allylthiol in aqueous ethanol, catalyzed by 1,8-diazabicycloundec-7-ene (DBU) at 55°C. Reaction monitoring via TLC ensures completion, and purification is achieved through crystallization or column chromatography (e.g., using ethyl acetate/hexane/methanol mixtures). Key parameters include stoichiometric ratios (aldehyde:malononitrile:thiol = 1:2:1), solvent polarity, and catalyst loading (5 mol% DBU) to optimize yields (72–84%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for benzyloxy phenyl), allylthio protons (δ 3.2–3.5 ppm for SCH₂, δ 5.1–5.3 ppm for CH₂=CH₂), and NH₂ protons (δ 6.8–7.0 ppm).
- IR : Stretching vibrations at ~2215 cm⁻¹ (C≡N), ~3350 cm⁻¹ (NH₂), and ~1649 cm⁻¹ (C=C allyl).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~443) confirm the molecular formula (C₂₃H₁₈N₄O₂S) .
Advanced Research Questions
Q. How do substituent modifications in the pyridine-3,5-dicarbonitrile scaffold influence adenosine receptor (AR) binding kinetics and residence time (RT)?
- Methodological Answer: Systematic SAR/SKR studies reveal that the allylthio group enhances RT compared to bulkier substituents (e.g., phenylthio). For example, replacing allylthio with a 4-chlorophenylthiazole group (as in capadenoson) reduces RT from ~132 min to 5 min at A₁AR. Fluorescence correlation spectroscopy (FCS) and radioligand displacement assays quantify RT and affinity (Kᵢ). Molecular docking into homology models of A₁AR (using A₂AAR templates) predicts hydrophobic interactions with transmembrane domains and hydrogen bonding with Ser277/His278, critical for RT modulation .
Q. What in vitro assays are recommended to evaluate this compound’s potential as a CDK2 inhibitor for anticancer research?
- Methodological Answer:
- Cytotoxicity Screening : Use prostate (PC-3) and cervical (HeLa) cancer cell lines with 5-fluorouracil as a positive control. Calculate IC₅₀ via MTT assays (typical range: 0.1–74.1 μM).
- CDK2 Inhibition : Perform kinase activity assays using recombinant CDK2/cyclin E and ATPase activity detection.
- Molecular Docking : Dock the compound into CDK2’s crystal structure (PDB: 1HCL) to validate interactions with Lys33, Asp145, and Leu148 via hydrogen bonding and π-alkyl interactions .
Experimental Design & Data Contradiction Analysis
Q. How can researchers resolve discrepancies between in vitro affinity (Kᵢ) and in vivo efficacy for adenosine receptor-targeted compounds?
- Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS.
- Metabolite Stability : Test hepatic microsomal stability (e.g., human S9 fractions) to identify rapid degradation pathways (e.g., allylthio oxidation).
- Allosteric Modulation : Use NanoBRET assays with fluorescent probes (e.g., CA200645) to detect probe-dependent allosteric effects on binding .
Q. What strategies mitigate low yields in solvent-free synthesis of pyridine-3,5-dicarbonitrile derivatives?
- Methodological Answer:
- Fusion Conditions : Optimize grinding time (15–30 min) and temperature (80–100°C) for solid-state reactions.
- Catalyst-Free Systems : Use microwave irradiation (100 W, 5 min) to accelerate kinetics.
- Post-Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CN) via nucleophilic substitution to improve crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
